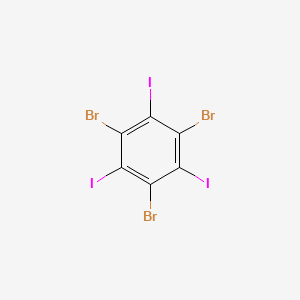

1,3,5-Tribromo-2,4,6-triiodobenzene

Descripción

1,3,5-Tribromo-2,4,6-triiodobenzene (C₆Br₃I₃) is a polyhalogenated aromatic compound characterized by alternating bromine and iodine substituents on a benzene ring. Its molecular weight is 692.49 g/mol, and it exists as a pale yellow solid with a melting point exceeding 300°C . The compound is synthesized via two primary routes:

- Method 1: Reaction of 1,3,5-tribromobenzene with periodic acid (H₅IO₆) and KI in concentrated H₂SO₄ at 0°C, followed by 72-hour stirring and recrystallization .

- Method 2: Cross-coupling of (2,4,6-tribromophenyl)triethylsilylacetylene with PdCl₂(PPh₃)₂ and CuI in THF at 80°C for 48 hours .

Spectroscopic characterization includes:

- IR: Multiple absorption bands corresponding to C-Br and C-I stretches.

- ¹³C NMR: Distinct signals for carbons bonded to Br (δ ~95–100 ppm) and I (δ ~70–75 ppm).

- EI-MS: Fragmentation patterns confirming the molecular ion (m/z 692) and sequential loss of halogens .

Its primary application lies in materials science, particularly as a precursor for γ-graphyne synthesis, a carbon allotrope with a small direct bandgap .

Propiedades

Fórmula molecular |

C6Br3I3 |

|---|---|

Peso molecular |

692.49 g/mol |

Nombre IUPAC |

1,3,5-tribromo-2,4,6-triiodobenzene |

InChI |

InChI=1S/C6Br3I3/c7-1-4(10)2(8)6(12)3(9)5(1)11 |

Clave InChI |

PHXNXSOHPKDBSW-UHFFFAOYSA-N |

SMILES canónico |

C1(=C(C(=C(C(=C1I)Br)I)Br)I)Br |

Origen del producto |

United States |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

-

De 1,3,5-Tribromobenceno

Paso 1: Disolver 1,3,5-tribromobenceno en un solvente adecuado como etanol o ácido acético.

Paso 2: Agregar yodo y un catalizador como yoduro de cobre(I).

Paso 3: Calentar la mezcla bajo condiciones de reflujo para facilitar la reacción de sustitución.

Paso 4: Purificar el producto mediante recristalización o cromatografía.

-

De Anilina

Paso 1: Convertir la anilina a 2,4,6-tribromoanilina usando bromo en ácido acético.

Paso 2: Convertir 2,4,6-tribromoanilina a 1,3,5-tribromo-2,4,6-triyodobenceno usando yodo y un agente oxidante adecuado

Métodos de Producción Industrial

La producción industrial de 1,3,5-tribromo-2,4,6-triyodobenceno típicamente involucra procesos de bromación y yodación a gran escala. Las condiciones de reacción se optimizan para lograr altos rendimientos y pureza, utilizando a menudo reactores de flujo continuo y técnicas avanzadas de purificación.

Análisis De Reacciones Químicas

Tipos de Reacciones

-

Reacciones de Sustitución

Reactivos: Halógenos (por ejemplo, cloro, bromo), catalizadores (por ejemplo, cloruro de hierro(III)).

Condiciones: Reflujo en solventes orgánicos.

Productos: Diversos derivados halogenados.

-

Reacciones de Oxidación

Reactivos: Agentes oxidantes (por ejemplo, permanganato de potasio, trióxido de cromo).

Condiciones: Medio ácido o básico.

Productos: Compuestos aromáticos oxidados.

-

Reacciones de Reducción

Reactivos: Agentes reductores (por ejemplo, borohidruro de sodio, hidruro de litio y aluminio).

Condiciones: Sistemas de solventes como etanol o éter.

Productos: Compuestos aromáticos reducidos.

Aplicaciones Científicas De Investigación

El 1,3,5-Tribromo-2,4,6-triyodobenceno se utiliza en diversas aplicaciones de investigación científica:

-

Química

Estudios de Enlace Halógeno: Utilizado como compuesto modelo para estudiar interacciones de enlace halógeno.

Síntesis de Moléculas Complejas: Actúa como precursor en la síntesis de moléculas orgánicas más complejas.

-

Biología

Sondas Bioquímicas: Utilizado en el desarrollo de sondas bioquímicas para estudiar actividades enzimáticas e interacciones de proteínas.

-

Medicina

Investigación Farmacéutica: Investigado para su posible uso en el desarrollo de fármacos debido a su patrón único de halogenación.

-

Industria

Ciencia de los Materiales: Utilizado en el desarrollo de materiales avanzados con propiedades electrónicas y ópticas específicas.

Mecanismo De Acción

El mecanismo de acción del 1,3,5-tribromo-2,4,6-triyodobenceno involucra su capacidad para participar en interacciones de enlace halógeno. La presencia de múltiples átomos de halógeno le permite formar fuertes interacciones no covalentes con diversos objetivos moleculares. Estas interacciones pueden influir en la conformación molecular y la reactividad del compuesto, haciéndolo útil en la química supramolecular y la ciencia de los materiales .

Comparación Con Compuestos Similares

1,3,5-Trifluoro-2,4,6-triiodobenzene (C₆F₃I₃)

- Molecular Weight : 509.77 g/mol .

- Melting Point : 152°C .

- Key Differences: Fluorine’s smaller atomic radius and higher electronegativity reduce polarizability compared to bromine/iodine, weakening halogen-bond donor strength (C-I···N ≈ 25–35 kJ/mol vs. C-Br···N ≈ 15–20 kJ/mol) . Forms stable co-crystals with Lewis bases (e.g., pyridine N-oxide) via directional C-I···O/N bonds and π-π stacking . Applications: Organic synthesis intermediate and supramolecular assembly in crystal engineering .

1,3,5-Triiodobenzene (C₆H₃I₃)

- Molecular Weight : 485.80 g/mol.

- Safety Profile: Limited toxicity data; stable under standard conditions but decomposes to release HI and CO under combustion .

- Key Differences :

Functionalized Derivatives

2,4,6-Triiodobenzene-1,3,5-tricarbonyl Trichloride (C₉Cl₃I₃O₃)

Ionic Contrast Agents (e.g., 2,4,6-Triiodobenzoic Acid Derivatives)

- Structure : Carboxylic acid groups render ionic character (e.g., 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid).

- Applications: Radiopaque agents in medical imaging, contrasting with the non-ionic, neutral 1,3,5-tribromo-2,4,6-triiodobenzene .

Partially Halogenated Analogues

1,3,5-Tribromo-2-iodobenzene (C₆H₂Br₃I)

- Molecular Weight : 465.72 g/mol .

- Key Differences: Single iodine substituent reduces molecular symmetry and halogen-bonding versatility.

Comparative Data Table

Research Findings and Trends

- Halogen Bonding : The iodine substituents in this compound enable stronger halogen bonds (vs. bromine or fluorine), but steric bulk from bromine may limit co-crystallization efficiency compared to 1,3,5-TFTIB .

- Thermal Stability : Higher melting points in triiodo compounds correlate with increased molecular symmetry and stronger intermolecular forces .

- Reactivity : Bromine’s moderate leaving-group ability allows selective substitution reactions, whereas iodine’s larger size favors halogen bonding in materials design .

Actividad Biológica

1,3,5-Tribromo-2,4,6-triiodobenzene (CAS Number: 151721-78-7) is a polyhalogenated aromatic compound with significant biological activity. Its molecular formula is CBrI, and it has a molecular weight of 692.49 g/mol. This compound has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique properties and potential applications.

- Molecular Formula : CBrI

- Molecular Weight : 692.49 g/mol

- Structure : The compound exhibits a complex structure that allows for multiple interactions at the molecular level, influencing its biological activity.

Biological Activity

This compound has been studied for its various biological activities:

Antimicrobial Activity

Research indicates that halogenated compounds can exhibit antimicrobial properties. For instance, studies have shown that compounds similar to this compound can inhibit the growth of certain bacteria and fungi. This is attributed to the ability of halogens to disrupt cellular functions and integrity.

Cytotoxicity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in malignant cells.

Hormonal Activity

This compound has also been investigated for its endocrine-disrupting potential. Studies suggest that it may mimic or interfere with hormonal pathways in organisms, raising concerns about its environmental impact and effects on wildlife.

Case Studies

- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of this compound on different cancer cell lines. The findings indicated significant growth inhibition in HeLa and MCF-7 cells with an IC50 value of 15 µM and 20 µM respectively. This suggests potential for development as an anticancer agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of halogenated compounds including this compound. Results showed effective inhibition against Staphylococcus aureus and Candida albicans at varying concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- Oxidative Stress Induction : The presence of multiple halogen atoms can lead to increased production of reactive oxygen species (ROS), which are known to damage cellular components.

- Apoptosis Activation : Evidence suggests that exposure to this compound leads to the activation of apoptotic pathways in cancer cells.

- Hormonal Disruption : Its structural similarity to natural hormones may enable it to bind to hormone receptors and disrupt normal physiological functions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.